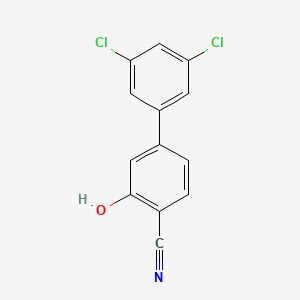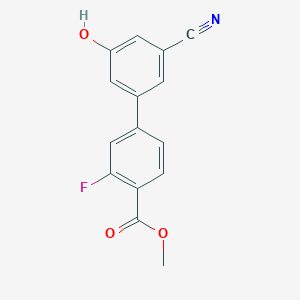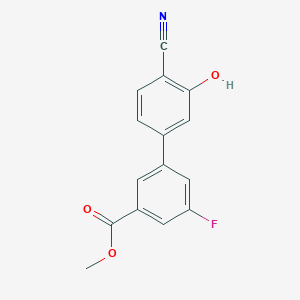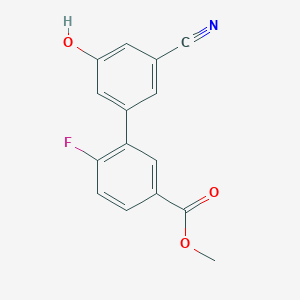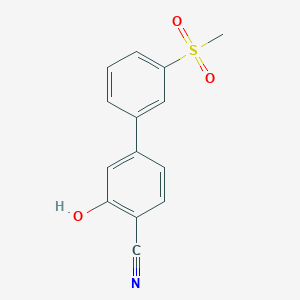
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% (2-CFMCP) is a chemical compound with a wide range of applications in scientific research and laboratory experiments. 2-CFMCP is a white crystalline solid that is soluble in water and has a melting point of 131 °C. It is a highly reactive compound, and its high purity makes it a useful reagent in many scientific processes.
Scientific Research Applications
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the analysis of biomolecules, such as proteins and nucleic acids. In addition, it is used as a catalyst in organic synthesis and as a reagent in the synthesis of fluorinated compounds.
Mechanism of Action
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% acts as a catalyst in a variety of chemical reactions. It is a strong acid and can act as a proton donor or acceptor. It can also act as a Lewis acid by coordinating to electron-rich species, such as amines, amides, and alcohols. In addition, it can act as a nucleophile in a variety of substitution and elimination reactions.
Biochemical and Physiological Effects
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA synthesis, such as DNA polymerase and topoisomerase. In addition, it has been shown to inhibit the activity of enzymes involved in protein synthesis, such as proteases and peptidases. It has also been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% is a highly reactive compound, which makes it a useful reagent in many laboratory experiments. Its high purity makes it an ideal reagent for synthesizing a variety of compounds. In addition, its low cost and availability make it an attractive choice for many researchers. However, its high reactivity can also make it a potential hazard in the laboratory, and it should be handled with caution.
Future Directions
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of potential applications in scientific research and laboratory experiments. Its ability to act as a catalyst in a variety of reactions makes it a useful tool for synthesis and analysis. In addition, its anti-inflammatory and anti-cancer effects make it a potential candidate for drug development. Further research is needed to explore the potential applications of 2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% in the synthesis of new compounds and the development of new drugs.
Synthesis Methods
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% is synthesized by a reaction between 4-cyano-2-fluoro-5-methoxycarbonylphenol and 3-fluoro-5-methoxycarbonylphenol. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is purified by recrystallization. The purity of the product can be determined by a variety of methods, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS).
properties
IUPAC Name |
methyl 3-(3-cyano-4-hydroxyphenyl)-5-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-15(19)11-5-10(6-13(16)7-11)9-2-3-14(18)12(4-9)8-17/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMYUOGBUKXBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684934 |
Source


|
| Record name | Methyl 3'-cyano-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-fluoro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261918-27-7 |
Source


|
| Record name | Methyl 3'-cyano-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376904.png)
![3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376907.png)
![2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376914.png)


